(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 17759-30-7
VCID: VC20818368
InChI: InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10)
SMILES: CNC1=NC(=NC=C1CO)SC
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

CAS No.: 17759-30-7

Cat. No.: VC20818368

Molecular Formula: C7H11N3OS

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol - 17759-30-7

Specification

CAS No. 17759-30-7
Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
IUPAC Name [4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol
Standard InChI InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10)
Standard InChI Key NXNGLEYSIAXGCL-UHFFFAOYSA-N
SMILES CNC1=NC(=NC=C1CO)SC
Canonical SMILES CNC1=NC(=NC=C1CO)SC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, reflects its substitution pattern on the pyrimidine ring. The pyrimidine scaffold is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Methylamino (-NHCH₃) at position 4, which introduces basicity and hydrogen-bonding capabilities.

  • Methylthio (-SCH₃) at position 2, contributing to hydrophobic interactions and redox reactivity.

  • Hydroxymethyl (-CH₂OH) at position 5, enabling hydrogen bonding and further functionalization .

The IUPAC name and alternative synonyms are provided below:

PropertyValue
IUPAC Name(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
CAS Number17759-30-7
Synonyms4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol; M191602
Molecular FormulaC₇H₁₁N₃OS
Molecular Weight185.25 g/mol
PubChem CID10679092

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves a multi-step sequence:

  • Pyrimidine Core Formation: A β-dicarbonyl compound (e.g., acetylacetone) reacts with a guanidine derivative under acidic conditions to form the pyrimidine ring.

  • Methylamino Introduction: Nucleophilic substitution at position 4 using methylamine in the presence of a base such as sodium hydride.

  • Methylthio Functionalization: Thiolation at position 2 via reaction with methyl disulfide or methanethiol under radical-initiated conditions.

  • Hydroxymethylation: Formaldehyde addition at position 5 followed by reduction with sodium borohydride to stabilize the hydroxymethyl group .

Key Reaction Conditions:

  • Temperature: 60–80°C for thiolation steps.

  • Solvents: Ethanol, dichloromethane, or dimethyl sulfoxide (DMSO).

  • Catalysts: Lewis acids (e.g., ZnCl₂) for ring-forming steps.

Industrial Manufacturing

Industrial production scales the above methodology using continuous flow reactors to enhance yield (typically 70–85%) and purity (>97%). Automated purification systems, such as simulated moving bed chromatography, ensure compliance with pharmaceutical-grade standards .

Physicochemical Properties

The compound’s physical and chemical characteristics are critical for its handling and application:

PropertyValueMethod
Melting Point155–157°CDifferential Scanning Calorimetry
Boiling Point398.9±32.0°C (predicted)Quantitative Structure-Property Relationship (QSPR)
Density1.28±0.1 g/cm³Gas Pycnometry
SolubilityEthanol: 12 mg/mL; DMSO: 25 mg/mLShake-Flask Method
pKa13.16±0.10 (predicted)Computational Modeling

The hydroxymethyl group confers moderate polarity, enabling solubility in polar aprotic solvents, while the methylthio group enhances lipid membrane permeability .

Chemical Reactivity and Derivatives

Oxidation Reactions

  • Hydroxymethyl Group: Oxidation with manganese dioxide (MnO₂) yields the corresponding aldehyde, (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)formaldehyde, with >90% selectivity.

  • Methylthio Group: Treatment with hydrogen peroxide (H₂O₂) forms sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives, depending on reaction duration and stoichiometry.

Substitution Reactions

The methylthio group undergoes nucleophilic displacement with amines (e.g., piperidine) or thiols in the presence of copper catalysts, enabling diversification of the pyrimidine scaffold .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the hydroxymethyl group to a methyl group, forming 4-methylamino-2-methylthio-5-methylpyrimidine, a precursor for hydrophobic analogs.

Applications in Medicinal Chemistry

Protein Degrader Building Blocks

The compound serves as a starting material for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins. Its pyrimidine core interacts with E3 ubiquitin ligases, while the hydroxymethyl group facilitates linker attachment .

Kinase Inhibitor Development

Structural analogs of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol exhibit inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR) at IC₅₀ values of 50–200 nM, as demonstrated in in vitro kinase assays .

Antimicrobial Agents

Derivatives with modified thioether groups show bacteriostatic activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .

SupplierPurityQuantityPrice
Aladdin Scientific97%100 mg$28.90
TRC>95%100 mg$160
ChemScene99%1 g$400

Prices escalate significantly for gram-scale quantities due to purification costs .

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